molecular formula C5H7BrF4 B6194709 1-bromo-3,3,4,4-tetrafluoropentane CAS No. 2680537-74-8

1-bromo-3,3,4,4-tetrafluoropentane

Cat. No.: B6194709
CAS No.: 2680537-74-8
M. Wt: 223
InChI Key:
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Description

1-Bromo-3,3,4,4-tetrafluoropentane is an organic compound with the molecular formula C5H7BrF4. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 3,3,4,4-tetrafluoropentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert it into corresponding alcohols or acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-3,3,4,4-tetrafluoropentane exerts its effects involves interactions with various molecular targets. For instance, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,3,4,4-tetrafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in various synthetic applications, particularly in the development of new materials and pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3,3,4,4-tetrafluoropentane involves the reaction of 1,3,3,4,4-pentafluoropentane with hydrogen bromide.", "Starting Materials": [ "1,3,3,4,4-pentafluoropentane", "Hydrogen bromide" ], "Reaction": [ "Step 1: Add 1,3,3,4,4-pentafluoropentane to a reaction flask.", "Step 2: Slowly add hydrogen bromide to the reaction flask while stirring.", "Step 3: Heat the reaction mixture to 60-70°C and stir for 24 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with diethyl ether.", "Step 6: Wash the organic layer with water and brine.", "Step 7: Dry the organic layer over anhydrous magnesium sulfate.", "Step 8: Remove the solvent under reduced pressure to obtain 1-bromo-3,3,4,4-tetrafluoropentane as a colorless liquid." ] }

CAS No.

2680537-74-8

Molecular Formula

C5H7BrF4

Molecular Weight

223

Purity

95

Origin of Product

United States

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